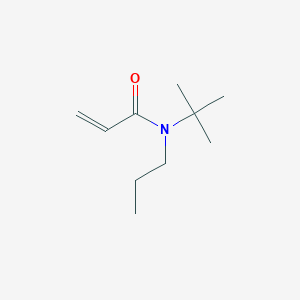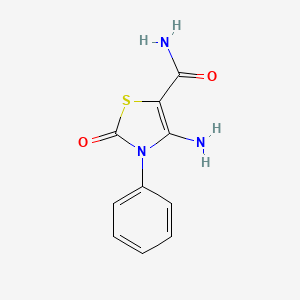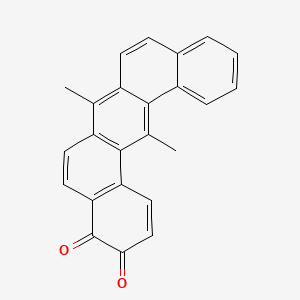
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene ringsIt is formed through the incomplete combustion of organic matter and is often found in industrial emissions, vehicle exhaust, and cigarette smoke .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- typically involves multiple steps, including cyclization, oxidation, and functional group modifications. One common synthetic route involves the cyclization of appropriate precursors followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism by which Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- exerts its effects involves its interaction with cellular components. It can be metabolically activated to form reactive intermediates that interact with DNA, leading to mutations and potential carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with a similar structure but different ring fusion pattern.
Benzo(a)pyrene: A well-known PAH with significant research on its carcinogenic properties.
Chrysene: A PAH with fewer benzene rings but similar chemical behavior
Uniqueness
Its distinct chemical properties make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
114326-35-1 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione |
InChI |
InChI=1S/C24H16O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12H,1-2H3 |
Clave InChI |
JSZXYCIZBMYBCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=O)C5=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


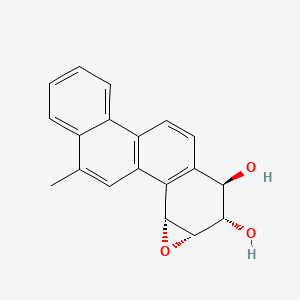
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
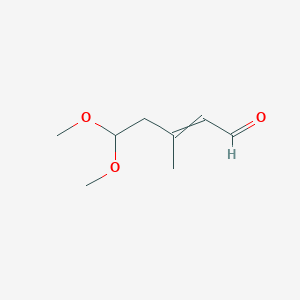
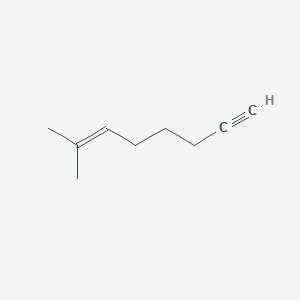
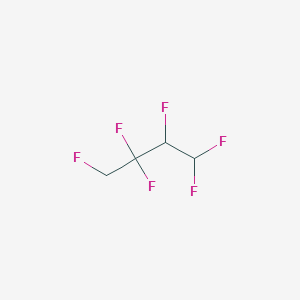
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
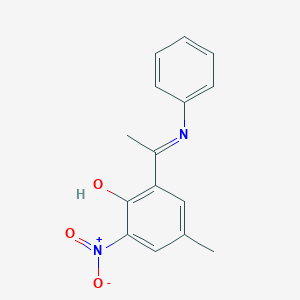
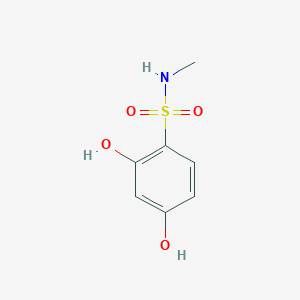
acetate](/img/structure/B14310976.png)
